Bemcentinib

Overview

Description

Bemcentinib, also known as BGB324 or R428, is an experimental oral small molecule that inhibits AXL kinase . It was licensed from Rigel Pharmaceuticals by BerGenBio and is currently undergoing six Phase II trials in various solid and hematological tumors as monotherapy and in combination with immunotherapy, chemotherapy, and targeted therapeutics .

Molecular Structure Analysis

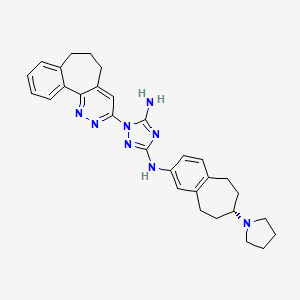

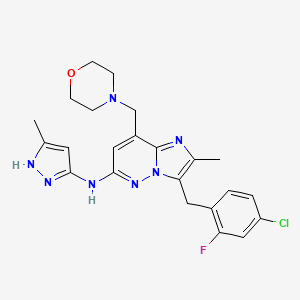

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Physical And Chemical Properties Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It is soluble in DMSO at 60 mg/mL .

Scientific Research Applications

Acute Myeloid Leukemia (AML) Treatment

Bemcentinib has shown promise in the treatment of AML, particularly in patients unfit for intensive chemotherapy. It has been used in combination with cytarabine, demonstrating clinical efficacy related to TNFα and cytotoxic immune cells . The AXL inhibition by Bemcentinib is associated with improved survival rates and a reduction in chemoresistance among AML blasts .

Myelodysplastic Syndromes (MDS)

In patients with advanced myelodysplastic neoplasms or AML failing hypomethylating agents, Bemcentinib has been evaluated for its safety and efficacy. The EMSCO phase II BERGAMO trial indicated that Bemcentinib could be a potential targeted therapy for patients with HR-MDS or AML, offering a new treatment avenue where limited options are available .

Non-Small Cell Lung Cancer (NSCLC)

Bemcentinib, in combination with pembrolizumab, has shown clinical activity in advanced NSCLC, particularly in patients with AXL-positive tumors. This combination aims to improve the immune response and delay the development of chemoresistance . The FDA has granted fast track designation to this combination, highlighting its potential in targeted therapy .

Immunotherapy Enhancement

Bemcentinib’s role in immunotherapy is significant, as it has been combined with immune checkpoint inhibitors to enhance anti-leukemic immune responses. This combination has been explored in various clinical trials, aiming to improve patient outcomes by modulating the immune system .

Liver Inflammation and Fibrosis

Research has indicated that targeting AXL kinase with Bemcentinib can lead to dynamic changes in immune cell populations, diminishing liver inflammation and fibrosis in experimental models. This suggests a potential role for Bemcentinib in treating liver diseases characterized by inflammation and fibrosis .

Overcoming Chemotherapy Resistance

AXL kinase is known to mediate chemotherapy resistance. Bemcentinib’s inhibition of AXL has been shown to enhance the efficacy of chemotherapy, making it a valuable addition to combination therapies aimed at overcoming resistance and improving treatment outcomes .

Mechanism of Action

Target of Action

Bemcentinib, also known as BGB324 or R428, is a potentially first-in-class, potent, and highly selective inhibitor of the tyrosine kinase AXL . AXL is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and immune response .

Mode of Action

Upon administration, Bemcentinib targets and binds to the intracellular catalytic kinase domain of AXL, thereby inhibiting its activity . This inhibition blocks AXL-mediated signal transduction pathways, which are often associated with drug resistance and immune escape by tumor cells, leading to aggressive metastatic cancers .

Biochemical Pathways

The inhibition of AXL by Bemcentinib affects several biochemical pathways. It has been shown to impair the endo-lysosomal and autophagy systems . Moreover, it has been linked to the inhibition of the GAS6-AXL signaling pathway, which is crucial for cell viability and invasion .

Result of Action

Bemcentinib’s action results in the inhibition of tumor cell proliferation and migration . It has been shown to enhance chemo-sensitivity , suggesting that it could improve the effectiveness of other cancer treatments. Furthermore, it has been found to impair the endo-lysosomal and autophagy systems in an AXL-independent manner .

Action Environment

The action of Bemcentinib can be influenced by various environmental factors. For instance, the presence of AXL on innate immune cells contributes to the formation of immunosuppressive environments, which can affect the efficacy of Bemcentinib . Additionally, the drug’s effectiveness can be influenced by the presence of other medications, as Bemcentinib has been shown to enhance the effects of immune checkpoint inhibitors, chemotherapies, and targeted therapies .

Future Directions

Bemcentinib is currently undergoing Phase II clinical trials for non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), acute myeloid leukemia / myelodysplastic syndrome (AML/MDS), melanoma and metastatic pancreatic cancer . In November 2021, the FDA granted Bemcentinib and PD-1 drug Pembrolizumab fast-track designation for the treatment of late-stage patients with STK11 mutation and metastatic non-small cell lung cancer .

properties

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZDGSRSGHMMK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673109 | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1037624-75-1 | |

| Record name | BGB 324 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemcentinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemcentinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemcentinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEMCENTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)

![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)